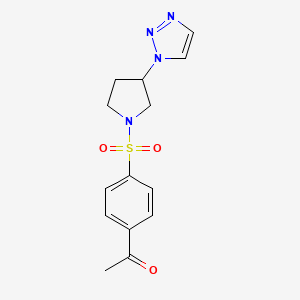![molecular formula C13H15N3O2 B2572523 N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide CAS No. 2305538-15-0](/img/structure/B2572523.png)
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide, also known as MIPEP or N-[(1Z)-3-(2-Methoxyethyl)-6-(1H-indazol-6-yl)hex-1-en-1-yl]acetamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MIPEP is a selective agonist of the CB2 receptor, which is a member of the cannabinoid receptor family, and has shown promising results in various preclinical studies.
Mecanismo De Acción
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide exerts its effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes such as immune modulation, inflammation, and pain. Upon activation, the CB2 receptor triggers a signaling cascade that leads to the modulation of various cellular pathways, including the regulation of cytokine production, the inhibition of inflammatory mediators, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has been shown to modulate various biochemical and physiological processes in animal models, including the regulation of cytokine production, the inhibition of inflammatory mediators, and the induction of apoptosis in cancer cells. N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases, suggesting a potential neuroprotective effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide in lab experiments is its high selectivity for the CB2 receptor, which allows for the specific modulation of immune and inflammatory responses without affecting other physiological processes. Another advantage is its relatively low toxicity and side effects compared to other cannabinoid compounds. However, one of the limitations of using N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide, including the investigation of its potential therapeutic applications in various diseases, the optimization of its pharmacokinetic properties, and the development of novel analogs with improved efficacy and selectivity. Other potential directions include the investigation of the underlying mechanisms of N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide's effects and the identification of potential biomarkers for patient stratification and monitoring. Overall, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide represents a promising candidate for the development of novel therapeutics in various fields of research.
Métodos De Síntesis
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of 2-methoxyethylamine with 2-methyl-1H-indazole-6-carboxaldehyde, followed by the reaction with 3-bromoprop-2-en-1-ol and N-acetylacetamide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields of research, including neurology, immunology, and oncology. In neurology, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has been shown to modulate the immune response and reduce inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In oncology, N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide has shown antitumor effects in animal models of various types of cancer, including breast cancer and glioma.
Propiedades
IUPAC Name |
N-[1-(2-methoxyethyl)indazol-6-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-13(17)15-11-5-4-10-9-14-16(6-7-18-2)12(10)8-11/h3-5,8-9H,1,6-7H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWGGMJESWWIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)NC(=O)C=C)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

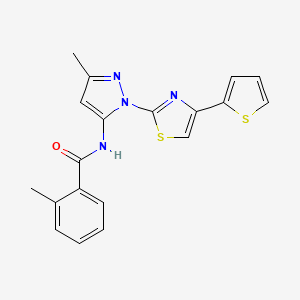
![(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B2572441.png)
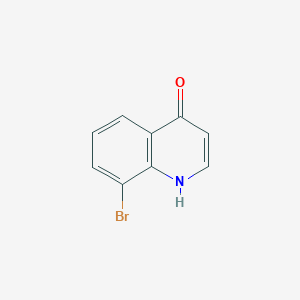
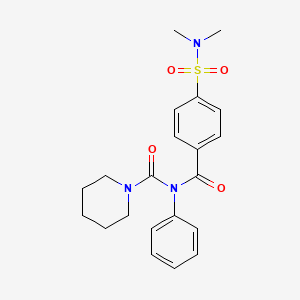
![2-phenethyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2572446.png)
![Propan-2-yl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2572448.png)
![4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine](/img/structure/B2572449.png)
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2572453.png)

![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B2572455.png)
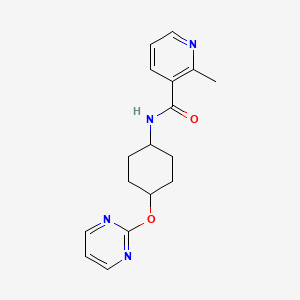
![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B2572457.png)
![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2572458.png)
